1-(1h-Pyrrol-3-yl)propan-1-one
Overview
Description
1-(1H-Pyrrol-3-yl)propan-1-one is an organic compound featuring a pyrrole ring attached to a propanone group. This compound is of interest due to its unique structure, which combines the reactivity of the pyrrole ring with the functional properties of the ketone group. It is used in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1H-Pyrrol-3-yl)propan-1-one can be synthesized through several methods:
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Friedel-Crafts Acylation: : This method involves the acylation of pyrrole with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
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Palladium-Catalyzed Coupling: : Another method involves the coupling of a pyrrole derivative with a propanone derivative using a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the optimization of the Friedel-Crafts acylation process. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, solvent recycling and catalyst recovery are implemented to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Pyrrol-3-yl)propan-1-one undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction of the ketone group can yield secondary alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
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Substitution: : The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. These reactions often require catalysts or specific conditions to proceed efficiently.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Secondary alcohols.
Substitution: Halogenated pyrrole derivatives, nitro compounds, sulfonated derivatives.
Scientific Research Applications
1-(1H-Pyrrol-3-yl)propan-1-one has numerous applications in scientific research:
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Chemistry: : It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
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Medicine: : Derivatives of this compound are investigated for their pharmacological properties. They are potential candidates for drug development due to their ability to interact with various biological pathways.
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Industry: : In material science, the compound is used in the synthesis of polymers and other materials with specific properties. Its incorporation into polymer chains can enhance material performance.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrol-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrrole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological targets. The ketone group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological molecules.
Comparison with Similar Compounds
1-(1H-Pyrrol-3-yl)propan-1-one can be compared with other pyrrole derivatives:
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1-(1H-Pyrrol-2-yl)ethanone: : This compound has a similar structure but with the ketone group attached to the second position of the pyrrole ring. It exhibits different reactivity and biological activity due to the positional difference.
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1-(1H-Pyrrol-3-yl)ethanone: : Similar to this compound but with a shorter carbon chain. This difference affects its physical properties and reactivity.
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3-(1H-Pyrrol-1-yl)propan-1-ol: : This compound has a hydroxyl group instead of a ketone group, leading to different chemical behavior and applications.
Properties
IUPAC Name |
1-(1H-pyrrol-3-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-7(9)6-3-4-8-5-6/h3-5,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPXQTWHPQFCDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922927 | |
Record name | 1-(1H-Pyrrol-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-61-9 | |
Record name | NSC81354 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81354 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1H-Pyrrol-3-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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